molecular formula C17H14ClN3O2S B2943692 Benzo[d]thiazol-2-yl(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone CAS No. 2034273-29-3

Benzo[d]thiazol-2-yl(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone

Cat. No. B2943692
CAS RN: 2034273-29-3
M. Wt: 359.83
InChI Key: GSGJLUBIJMUUBQ-UHFFFAOYSA-N
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Description

Benzo[d]thiazol-2-yl(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone is a complex organic compound. It is a derivative of benzothiazole, which is a heterocyclic compound that has been studied for its potential anti-tubercular properties .


Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives has been studied extensively. For instance, the phenyl ring of the benzo[d]thiazol-2-yl group stacks against the Trp279 indole ring through a π–π interaction .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzothiazole derivatives are complex and involve multiple steps. For example, one synthesis method involves acetylation of benzothiazole in the presence of a base followed by nucleophilic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can vary depending on the specific compound. For instance, one derivative has a melting point of over 350°C .

Scientific Research Applications

I have conducted a search and found several scientific research applications for compounds related to Benzo[d]thiazol-2-yl(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone. Below are six unique applications, each with its own detailed section:

Quorum-Sensing Inhibitors

Derivatives bearing benzo[d]thiazole have shown promising results as quorum-sensing inhibitors, which could play a role in disrupting bacterial communication and combating bacterial infections .

Anti-Tubercular Agents

Recent synthetic developments of benzothiazole-based compounds have highlighted their potential as anti-tubercular agents. These compounds have shown in vitro and in vivo activity against tuberculosis, with inhibitory concentrations comparable to standard reference drugs .

Antifungal Agents

Newly synthesized benzo[d]thiazol-2(3H)-ones have been evaluated for their antifungal activity. The structural confirmation of these compounds suggests their potential application in treating fungal infections .

Anti-Parkinsonian Agents

Derivatives of benzo[d]thiazol-2-yl have been designed and synthesized as potential anti-Parkinsonian agents. These efforts aim to discover novel treatments with improved efficacy for Parkinson’s disease .

Future Directions

The future directions for research on benzothiazole derivatives are promising. These compounds have shown potential in the treatment of various diseases, including tuberculosis and Parkinson’s disease . Further studies are needed to confirm their binding with human receptors and to develop potent antagonists .

properties

IUPAC Name

1,3-benzothiazol-2-yl-[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O2S/c18-12-9-19-7-5-14(12)23-11-6-8-21(10-11)17(22)16-20-13-3-1-2-4-15(13)24-16/h1-5,7,9,11H,6,8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSGJLUBIJMUUBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=C(C=NC=C2)Cl)C(=O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzo[d]thiazol-2-yl(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone

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